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Compound of Interest

Compound Name: Ethyl 8-bromooctanoate

Cat. No.: B179384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 8-
bromooctanoate (CAS No. 29823-21-0), a valuable intermediate in organic synthesis. The

document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This

information is intended to serve as a crucial resource for the characterization and utilization of

this compound in research and development.

Predicted Spectral Data
The following tables summarize the predicted spectral data for Ethyl 8-bromooctanoate.

These predictions are based on established principles of spectroscopy and analysis of

structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Ethyl 8-bromooctanoate
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.12 Quartet 2H -O-CH₂-CH₃

~3.40 Triplet 2H Br-CH₂-

~2.28 Triplet 2H -CH₂-COO-

~1.85 Quintet 2H Br-CH₂-CH₂-

~1.61 Quintet 2H -CH₂-CH₂-COO-

~1.30-1.45 Multiplet 6H -(CH₂)₃-

~1.25 Triplet 3H -O-CH₂-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for Ethyl 8-bromooctanoate

Chemical Shift (δ) (ppm) Assignment

~173.5 C=O

~60.1 -O-CH₂-CH₃

~34.3 -CH₂-COO-

~33.9 Br-CH₂-

~32.7 Br-CH₂-CH₂-

~28.5 -(CH₂)n-

~28.0 -(CH₂)n-

~24.9 -(CH₂)n-

~22.6 -(CH₂)n-

~14.2 -O-CH₂-CH₃
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Ethyl 8-bromooctanoate

Wavenumber (cm⁻¹) Intensity Assignment

~2935, ~2858 Strong C-H stretch (alkane)

~1738 Strong C=O stretch (ester)

~1465 Medium C-H bend (alkane)

~1175 Strong C-O stretch (ester)

~645 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Ethyl 8-bromooctanoate

m/z Relative Intensity Assignment

250/252 Low
[M]⁺ (Molecular ion, bromine

isotopes)

205/207 Medium [M - OCH₂CH₃]⁺

171 Low [M - Br]⁺

88 High
McLafferty rearrangement

product: [C₄H₈O₂]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for Ethyl 8-
bromooctanoate.
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Synthesis of Ethyl 8-bromooctanoate
A common method for the synthesis of Ethyl 8-bromooctanoate involves the esterification of

8-bromooctanoic acid.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, 8-bromooctanoic acid is dissolved in an excess of absolute ethanol. A catalytic

amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the

reaction is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess

ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and

washed sequentially with water, saturated sodium bicarbonate solution, and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated to yield crude Ethyl 8-bromooctanoate. Further purification can be

achieved by vacuum distillation.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of purified Ethyl 8-bromooctanoate is

dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz or higher field

spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically

at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. A spectral width of

200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are employed. A larger

number of scans is usually required to obtain a good spectrum due to the low natural

abundance of ¹³C.
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Infrared (IR) Spectroscopy
Sample Preparation: As Ethyl 8-bromooctanoate is a liquid at room temperature, a neat

spectrum can be obtained. A drop of the compound is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is

then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-

400 cm⁻¹. Data is usually an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically

used for the analysis of volatile compounds like Ethyl 8-bromooctanoate.

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC.

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a

non-polar DB-5 or equivalent). A typical temperature program would start at a low

temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher

temperature (e.g., 250-280 °C) to ensure elution of the compound.

Mass Spectrometry: The eluting compound enters the mass spectrometer, which is typically

operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole)

scans a mass range of m/z 40-300.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like Ethyl 8-bromooctanoate.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 8-bromooctanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179384#spectral-data-for-ethyl-8-bromooctanoate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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